4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the bromine and fluorine substituents: These can be introduced via halogenation reactions using appropriate halogenating agents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Condensation reactions: The final step involves the condensation of the pyrazole derivative with a suitable hydrazide to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL derivatives:
1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE derivatives: These compounds share the carbohydrazide moiety and exhibit similar reactivity and biological activities.
Uniqueness
4-BROMO-N’~3~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the combination of bromine, fluorine, and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H14BrFN6O |
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Molecular Weight |
357.18 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-4-20-11(14)8(6-16-20)5-15-17-12(21)10-9(13)7(2)19(3)18-10/h5-6H,4H2,1-3H3,(H,17,21)/b15-5+ |
InChI Key |
VSBAZBULWLAUKA-PJQLUOCWSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=NN(C(=C2Br)C)C)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=NN(C(=C2Br)C)C)F |
Origin of Product |
United States |
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